Human OCT1 Transporter Inhibition: Weak Activity That Defines a Low-Liability Profile
The target compound inhibited human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in HEK293 cells overexpressing hOCT1 . This value exceeds by over 100‑fold the typical screening threshold (IC₅₀ < 1 µM) used to flag significant OCT1 interaction risk . While no direct head‑to‑head study with the closest analogs is currently available in the public domain, this weak OCT1 inhibition represents a mechanistically interpretable differentiator for researchers concerned with solute carrier (SLC)‑mediated off‑target effects.
| Evidence Dimension | hOCT1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | No direct comparator data publicly available; typical regulatory concern threshold ≈ 1,000 nM |
| Quantified Difference | >100‑fold above typical DDI screening threshold |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed by reduction in ASP⁺ substrate uptake via microplate reader. |
Why This Matters
Extremely weak OCT1 inhibition suggests a reduced propensity for transporter‑mediated drug‑drug interactions or hepatic/renal uptake liabilities compared to compounds with nanomolar OCT1 IC₅₀ values, which is a pragmatic selection factor for hit‑to‑lead programs.
- [1] BindingDB. (n.d.). BioAssay data for CID 30866923 (N-(4-carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide): hOCT1 inhibition IC₅₀ = 1.38E+5 nM. View Source
